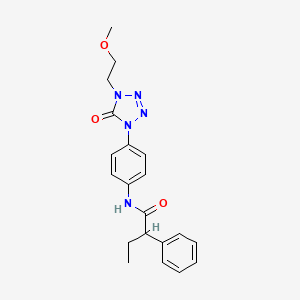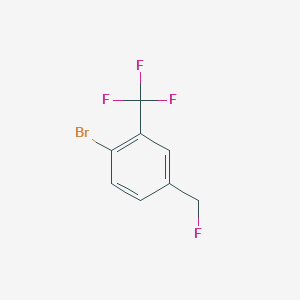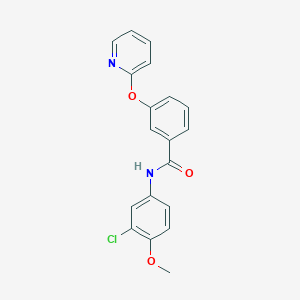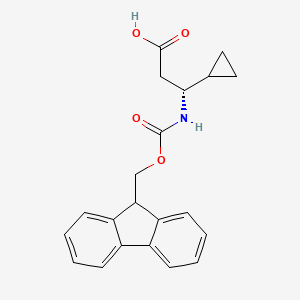
(R)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid , also known as Fmoc-Lys-OtBu.HCl , is an alanine derivative. Its chemical structure consists of a cyclopropyl group, a fluorenyl moiety, and a carbamate protecting group. The compound is commonly used in peptide synthesis due to its stability and compatibility with solid-phase peptide synthesis (SPPS) protocols .
Synthesis Analysis
The synthesis of this compound involves the protection of the lysine side chain with the Fmoc (9-fluorenylmethoxycarbonyl) group. The tert-butyl (OtBu) ester serves as another protective group. The overall synthetic route includes several steps, such as coupling, deprotection, and purification .
Molecular Structure Analysis
The molecular formula of ®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is C21H23NO4 . It has a molecular weight of 353.42 g/mol . The compound’s structure includes a cyclopropyl ring, a fluorenyl group, and an amino acid backbone .
Chemical Reactions Analysis
The compound can participate in various chemical reactions typical of amino acids, including peptide bond formation, amidation, and deprotection. Its reactivity is essential for peptide synthesis and modification .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Amino Acid Protection
This compound, like other fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, can be used as an efficient natural amino acid protecting agent. It is commonly used in solid-phase synthesis for amine thiolation reactions, amine protection, and peptide synthesis. The Fmoc group provides reversible amine protection, which can be removed by a reducing agent after the reaction is complete .
Peptide Synthesis
Fmoc amino acid derivatives, such as this compound, are useful as coupling agents in peptide synthesis. They are stable at room temperature, have a long shelf-life, and can withstand aqueous washing operations .
Organic Synthesis
This compound could be used in organic synthesis due to its complex structure and functional groups. The presence of the fluorenyl group and the carboxylic acid group allows for a variety of reactions to be carried out, making it a versatile reagent in organic synthesis .
Life Science Research
This compound could potentially be used in life science research. While specific applications are not mentioned, compounds with similar structures are often used in biological studies, including drug discovery and development .
Material Science
The fluorenyl group in this compound could potentially make it useful in material science. Fluorene-based compounds have been used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials .
Pharmaceutical Research
Given its complex structure, this compound could be used in pharmaceutical research. It could serve as a building block in the synthesis of new drugs or be used to study the properties of existing drugs .
Direcciones Futuras
Research on ®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid continues to explore its applications in peptide chemistry, drug development, and bioconjugation. Further investigations may focus on optimizing synthetic routes, enhancing stability, and developing novel derivatives for specific biological targets .
Propiedades
IUPAC Name |
(3R)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYKWUUVQMRPX-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)
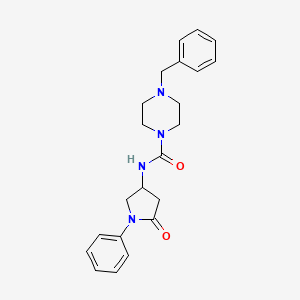
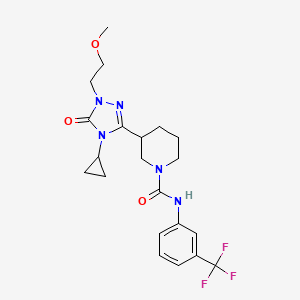
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2483706.png)
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)
![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)
